molecular formula C20H15N3O3S2 B2503287 3-acetyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide CAS No. 2309798-14-7

3-acetyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B2503287
CAS No.: 2309798-14-7
M. Wt: 409.48
InChI Key: PQCKYNKUQGNUMW-UHFFFAOYSA-N
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Description

3-acetyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a complex organic compound that features a thiazolo[5,4-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to handle the complex multi-step synthesis .

Chemical Reactions Analysis

Types of Reactions

3-acetyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

3-acetyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-acetyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

3-acetyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S2/c1-13(24)15-4-2-5-17(12-15)28(25,26)23-16-9-7-14(8-10-16)19-22-18-6-3-11-21-20(18)27-19/h2-12,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCKYNKUQGNUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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